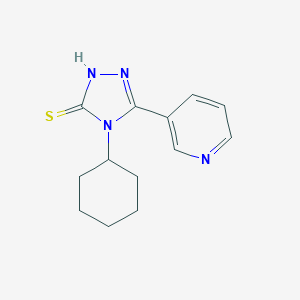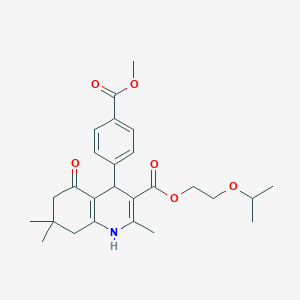![molecular formula C25H19ClN2O4 B444512 ETHYL 4-({3-[(2-CHLOROANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE](/img/structure/B444512.png)
ETHYL 4-({3-[(2-CHLOROANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({3-[(2-chloroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound that features a chromenylidene core linked to a benzoate ester
Méthodes De Préparation
The synthesis of ETHYL 4-({3-[(2-CHLOROANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenylidene core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromenylidene structure.
Introduction of the 2-chloroanilino group: This step involves the reaction of the chromenylidene intermediate with 2-chloroaniline, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Ethyl 4-({3-[(2-chloroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-({3-[(2-chloroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 4-({3-[(2-CHLOROANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to various biological effects. The specific pathways involved depend on the target enzyme or receptor and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 4-({3-[(2-chloroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:
METHYL 4-({3-[(2-CHLOROANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 4-({3-[(2-bromoanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate: This compound has a bromo substituent instead of a chloro substituent, which can influence its chemical reactivity and biological activity.
Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate: This compound has a methoxy substituent, which can affect its electronic properties and interactions with biological targets.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research and industry.
Propriétés
Formule moléculaire |
C25H19ClN2O4 |
|---|---|
Poids moléculaire |
446.9g/mol |
Nom IUPAC |
ethyl 4-[[3-[(2-chlorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H19ClN2O4/c1-2-31-25(30)16-11-13-18(14-12-16)27-24-19(15-17-7-3-6-10-22(17)32-24)23(29)28-21-9-5-4-8-20(21)26/h3-15H,2H2,1H3,(H,28,29) |
Clé InChI |
OFJSQKZSQBKXBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444429.png)
![11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444430.png)

![3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444434.png)
![8-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444436.png)
![10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444437.png)
![10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444438.png)
![2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B444440.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444442.png)
![10-Acetyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,E][1,4]diazepin-1-one](/img/structure/B444443.png)

![3-(4-methoxyphenyl)-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444445.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B444447.png)
![11-(4-chlorophenyl)-10-hexanoyl-3-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444448.png)
